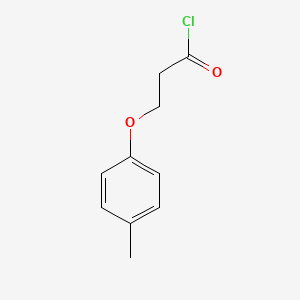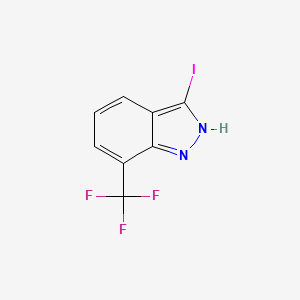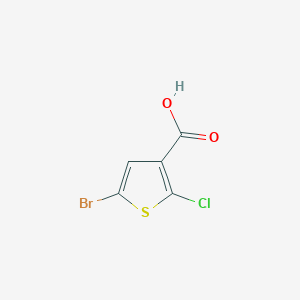
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Overview
Description
“(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone” is a chemical compound with the CAS Number: 1892599-91-5 . It has a molecular weight of 236.25 . The IUPAC name for this compound is ®-4- (4-fluorobenzoyl)-3-methylpiperazin-2-one .
Molecular Structure Analysis
The molecular formula of this compound is C12H13FN2O2 . The InChI Code is 1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 468.6±40.0 °C and a predicted density of 1.235±0.06 g/cm3 . Its pKa is predicted to be 14.26±0.40 .Scientific Research Applications
Molecular Structure and Conformation
The research by Mahesha et al. (2019) on closely related halobenzoyl piperazines, including compounds similar to (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, reveals insights into their molecular conformations and intermolecular interactions. These compounds exhibit similar molecular structures but differ in their intermolecular bonding, affecting their three-dimensional arrangements and properties (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Crystallography and X-ray Diffraction Studies
Sanjeevarayappa et al. (2015) discuss the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally related to this compound. This research provides valuable information on the crystal structure and potential applications of such compounds in further scientific studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds with structures similar to this compound highlight their potential in medicinal chemistry. For example, the work by Oezbey et al. (1998) on the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate demonstrates the utility of X-ray analysis in understanding the molecular structure and potential biological applications of such compounds (Oezbey, Kendi, Göker, & Tunçbilek, 1998).
Antimicrobial and Antiviral Activities
Some derivatives of this compound have been evaluated for their antimicrobial and antiviral activities. For instance, the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives by Wu Qi (2014) show the potential of such compounds in addressing resistant strains of bacteria, underscoring the importance of structural modifications to enhance biological efficacy (Wu Qi, 2014).
Safety and Hazards
The safety information available indicates that this compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statement is P261 , which advises avoiding breathing dust/fume/gas/mist/vapours/spray.
Properties
IUPAC Name |
(3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWJFPJSVTKEQ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)

![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)







